methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by:
- A 4,5-dimethylthiophene core.
- A methyl carboxylate group at position 2.
- A 2-(benzenesulfonyl)acetamido substituent at position 2.
Properties
IUPAC Name |
methyl 2-[[2-(benzenesulfonyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-10-11(2)23-15(14(10)16(19)22-3)17-13(18)9-24(20,21)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFTVSCIDKXEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the thiophene ring formation, followed by the introduction of the methyl groups at positions 4 and 5. The phenylsulfonyl group is then added through a sulfonylation reaction, and the acetamido group is introduced via an acylation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common thiophene-3-carboxylate backbone with several derivatives, differing primarily in the substituents at position 2. Key comparisons include:
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
- Substituent: A cyanoacrylamido group with substituted phenyl rings.
- Synthesis: Synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with benzaldehydes .
- Activities : Demonstrated potent antioxidant (70–83% inhibition of lipid peroxidation) and anti-inflammatory (70.2–83.1% edema inhibition) activities, comparable to diclofenac .
Ethyl 2-(2-Ethoxy-2-Oxoacetamido)-4,5-Dimethylthiophene-3-Carboxylate
- Substituent : Ethoxy-oxoacetamido group.
- Synthesis: Derived from cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .
- Activities: Not explicitly reported, but the ethoxy group may influence lipophilicity and metabolic stability.
Methyl 2-[(3-Bromobenzoyl)Amino]-4,5-Dimethylthiophene-3-Carboxylate
- Substituent : 3-Bromobenzoyl group.
- Activities : Bromine substitution could enhance halogen bonding in target interactions, though specific data are unavailable .
Ethyl 2-Acetamido-4,5-Dimethylthiophene-3-Carboxylate
Comparative Analysis Table
Key Differences and Implications
Halogenated derivatives (e.g., 3-bromobenzoyl) could improve binding affinity via halogen bonding .
Synthetic Accessibility: Knoevenagel condensation (used for cyanoacrylamido derivatives) is efficient (72–94% yields) , whereas sulfonylation or bromination may require specialized reagents.
Physicochemical Properties: The methyl carboxylate in the target compound may reduce solubility compared to ethyl esters in other analogs.
Biological Activity
Methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 283.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
This compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which plays a crucial role in melanin production. Studies indicate that it can effectively inhibit tyrosinase activity in cell-based assays, which may have implications for treating hyperpigmentation disorders .
- Antioxidant Properties : Research indicates that this compound possesses antioxidant properties that help mitigate oxidative stress in cellular environments. This effect is crucial for protecting cells from damage caused by free radicals .
- Cytotoxic Effects : In vitro studies have demonstrated that the compound exhibits cytotoxicity against certain cancer cell lines. For instance, it has been evaluated for its antiproliferative effects on human breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines, showing promising results in inhibiting cell growth .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Tested Model | Result |
|---|---|---|
| Tyrosinase Inhibition | B16F10 Melanoma Cells | Significant inhibition observed |
| Antioxidant Activity | DPPH Assay | High radical scavenging capacity |
| Cytotoxicity | MDA-MB-231 and NUGC-3 Cell Lines | IC values < 20 µM |
| Anti-inflammatory Potential | RAW 264.7 Macrophages | Reduced NO production |
Case Studies
- Case Study on Hyperpigmentation : A study involving B16F10 cells treated with various concentrations of the compound found that it reduced melanin production significantly compared to untreated controls. The mechanism was attributed to the inhibition of tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
- Cytotoxicity Assessment : In a cytotoxicity study, this compound was tested against multiple cancer cell lines. The results indicated that at concentrations below 20 µM, the compound did not exhibit significant cytotoxic effects on normal cells but effectively inhibited the proliferation of cancer cells, highlighting its selective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
